
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole precursor with tert-butyl and diethoxy substituents under controlled conditions. For example, the reaction of 3,4-diethoxypyrrole with tert-butyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(tert-Butyl)-3,4-diethoxy-1H-pyrrole include other pyrrole derivatives with different substituents, such as:
- 1-(tert-Butyl)-3,4-dimethoxy-1H-pyrrole
- 1-(tert-Butyl)-3,4-dipropoxy-1H-pyrrole
- 1-(tert-Butyl)-3,4-diisopropoxy-1H-pyrrole
Uniqueness
The uniqueness of this compound lies in its specific combination of tert-butyl and diethoxy substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that may not be achievable with other similar compounds .
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-tert-butyl-3,4-diethoxypyrrole |
InChI |
InChI=1S/C12H21NO2/c1-6-14-10-8-13(12(3,4)5)9-11(10)15-7-2/h8-9H,6-7H2,1-5H3 |
Clé InChI |
JSLXDQQYKKZRRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN(C=C1OCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


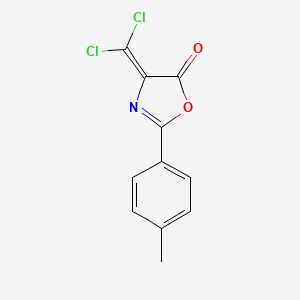
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
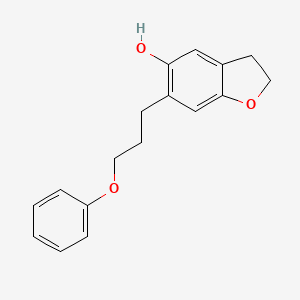
![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
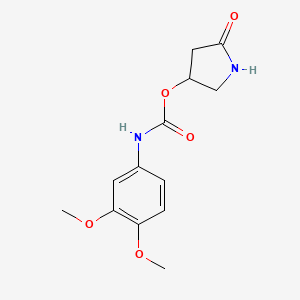


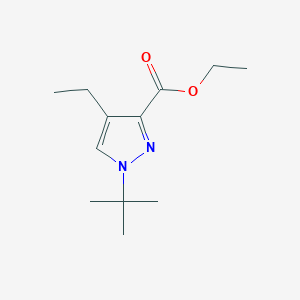
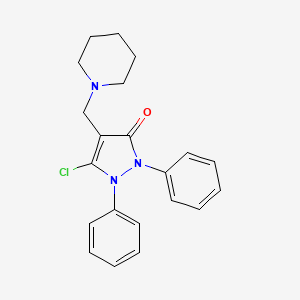

![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
